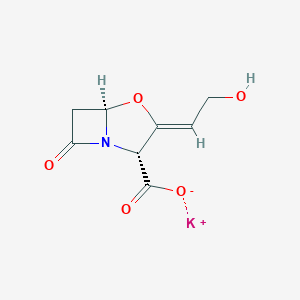
4-Amino-6-chloropyrimidine
Vue d'ensemble
Description
4-Amino-6-chloropyrimidine is a chlorinated diaminopyrimidine used in the preparation of various bioactive chloropurine derivatives . It has an empirical formula of C4H4ClN3 and a molecular weight of 129.55 .
Synthesis Analysis
There are numerous methods for the synthesis of pyrimidines . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The molecular structure of 4-Amino-6-chloropyrimidine is represented by the SMILES stringNc1cc(Cl)ncn1 . Chemical Reactions Analysis
Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The synthesis of polysubstituted pyrimidines was reported from the related 2-amino-4,6-dichloropyrimidines via the Suzuki cross-coupling reaction .Physical And Chemical Properties Analysis
4-Amino-6-chloropyrimidine is a solid at 20°C . It has a melting point of 214-219°C .Applications De Recherche Scientifique
Pharmacology: Antiviral and Psychotherapeutic Activities
4-Amino-6-chloropyrimidine: is utilized in the synthesis of N-heteroaryl substituted adamantane-containing amines, which are of significant interest due to their potential antiviral and psychotherapeutic activities . These compounds can act as inhibitors of various enzymes and have been studied for their ability to form hydrogen bonds with biomolecules like nucleobases.
Organic Electrosynthesis: Arylation of Pyrimidine
In organic electrosynthesis, 4-Amino-6-chloropyrimidine serves as a precursor for the preparation of novel 4-amino-6-arylpyrimidines through electrochemical reductive cross-coupling with functionalized aryl halides . This process is facilitated by a sacrificial iron anode and a nickel(II) catalyst, leading to the formation of coupling products that are important in many agrochemicals and biologically active compounds.
Agriculture: Agrochemical Synthesis
The compound’s derivatives are important structures in the synthesis of agrochemicals. The ability to form carbon-carbon bonds efficiently makes it a valuable component in the creation of substances widespread in many agrochemicals .
Material Science: Synthesis of Functional Materials
4-Amino-6-chloropyrimidine: is used in material science for the synthesis of various functional materials. Its derivatives are essential in creating compounds with specific properties required for material applications .
Biochemistry: Enzyme Inhibition
In biochemistry, derivatives of 4-Amino-6-chloropyrimidine have been found to act as inhibitors of enzymes such as 1-phosphatidylinositol-3-phosphate 5-kinase and pyruvate dehydrogenase kinase, among others . These inhibitors are crucial for studying biochemical pathways and developing therapeutic agents.
Industrial Applications: Synthesis of Pharmacologically Active Compounds
Industrially, 4-Amino-6-chloropyrimidine is involved in the synthesis of pharmacologically active decorated six-membered diazines, which are central to a wide range of pharmacological applications, including anticancer, antibacterial, and cardiovascular agents .
Mécanisme D'action
Target of Action
4-Amino-6-chloropyrimidine is a pyrimidine derivative . Pyrimidines are known to exhibit a range of pharmacological effects including anti-inflammatory It’s worth noting that anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Mode of Action
Pyrimidines, in general, are known to inhibit the expression and activities of certain vital inflammatory mediators . This suggests that 4-Amino-6-chloropyrimidine may interact with its targets to modulate their activities, leading to changes in cellular functions.
Biochemical Pathways
For instance, they can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These mediators are involved in various biochemical pathways related to inflammation and immune response.
Result of Action
Given its potential anti-inflammatory properties , it may lead to a reduction in inflammation and associated symptoms at the molecular and cellular levels.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-chloropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3/c5-3-1-4(6)8-2-7-3/h1-2H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKKRSPKJMHASP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90285521 | |
| Record name | 4-Amino-6-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5305-59-9 | |
| Record name | 5305-59-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42134 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-6-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-6-chloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Amino-6-chloropyrimidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99CMM8EZ3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-amino-6-chloropyrimidine a useful building block in organic synthesis?
A: 4-amino-6-chloropyrimidine serves as a versatile precursor for synthesizing various substituted pyrimidines. The presence of both a chlorine atom and an amino group allows for diverse modifications. For instance, the chlorine atom at the alpha-position of the pyrimidine ring can undergo nucleophilic substitution reactions with amines. This strategy enables the introduction of various adamantylalkylamines, yielding N-heteroaryl substituted adamantane-containing amines []. These derivatives are of significant interest due to their potential antiviral and psychotherapeutic activities. Additionally, electrochemical reductive cross-coupling reactions between 4-amino-6-chloropyrimidines and functionalized aryl halides, using a sacrificial iron anode and a nickel(II) catalyst, can produce a range of novel 4-amino-6-arylpyrimidines in moderate to high yields [].
Q2: Are there any catalytic applications of 4-amino-6-chloropyrimidine derivatives in organic synthesis?
A: While 4-amino-6-chloropyrimidine itself might not be directly used as a catalyst, its derivatives, particularly those incorporating palladium catalysts, play a crucial role in synthesizing di-substituted pyrimidine derivatives []. For example, palladium(0) catalysis facilitates the introduction of a second amino substituent in 4-amino-6-chloropyrimidine. This approach allows for the synthesis of diversely substituted pyrimidines, broadening their potential applications in medicinal chemistry and materials science.
Q3: What are the potential applications of compounds derived from 4-amino-6-chloropyrimidine in medicinal chemistry?
A: Research indicates that N-heteroaryl substituted adamantane-containing amines, synthesized using 4-amino-6-chloropyrimidine as a starting material, hold promise as potential antiviral and psychotherapeutic agents []. Further exploration of these derivatives could lead to the development of novel therapeutics targeting these areas. Additionally, the synthesis of new 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines, utilizing 4-amino-6-chloropyrimidine as a precursor, has been reported [, ]. While specific applications aren't detailed in the provided abstracts, the synthesis of these novel compounds suggests ongoing research into their potential biological activities and therapeutic applications.
Q4: What analytical techniques are commonly employed to characterize 4-amino-6-chloropyrimidine and its derivatives?
A: NMR spectroscopy proves invaluable in studying the prototropic equilibrium in N-heteroaryl substituted adamantane-containing amines derived from 4-amino-6-chloropyrimidine []. This technique provides insights into the structural features and dynamic behavior of these compounds in solution. Further characterization likely involves a combination of techniques such as mass spectrometry, infrared spectroscopy, and elemental analysis to confirm the identity and purity of synthesized compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate](/img/structure/B18051.png)
![3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18053.png)
![3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18054.png)





